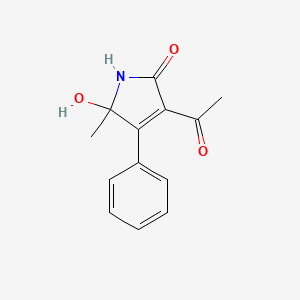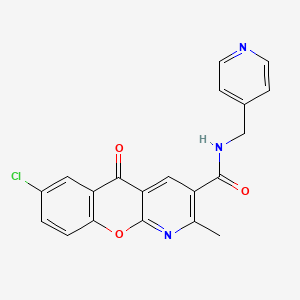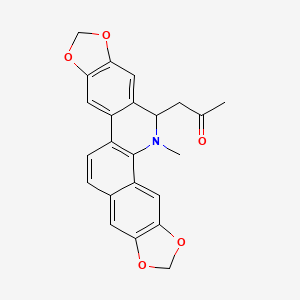
8-Acetonyldihydroavicine
Overview
Description
8-Acetonyldihydroavicine is a compound with the molecular formula C23H19NO5 and a molecular weight of 389.4 g/mol . It is a type of alkaloid and is typically found in powder form . It is sourced from the barks of Zanthoxylum tetraspermum .
Physical And Chemical Properties Analysis
This compound is a powder with a density of 1.367±0.06 g/cm3 . It has a melting point of 184-185 ºC . The boiling point is 610.2±55.0 °C at 760 mmHg . It is insoluble in water (9.7E-4 g/L at 25 ºC) .Scientific Research Applications
Antimicrobial Properties
8-Acetonyldihydroavicine, isolated from Zanthoxylum tetraspermum stem bark, exhibits significant antibacterial and antifungal properties. This compound, along with 8-acetonyldihydronitidine and other alkaloids, has been identified as having potent antimicrobial activities, particularly against bacterial strains and fungi. These findings highlight its potential application in the development of new antimicrobial agents (Nissanka et al., 2001).
Anticancer Potential
A notable study on this compound (8-AHN) focuses on its antitumor properties, particularly against human colorectal cancer cells. The compound has been shown to inhibit cell proliferation, induce G2/M cell cycle arrest, and trigger apoptosis in colorectal cells. A significant aspect of this research is the identification of p53, a critical tumor suppressor protein, as a central mediator in the antitumor mechanism of 8-AHN. The compound enhances p53 expression and activity, leading to increased apoptosis and reduced cancer cell proliferation (Zhou et al., 2019).
Inhibitory Effects on NMDA Receptor
Research on the compound ACEA 1021, related to the class of compounds including this compound, demonstrates inhibitory effects on the NMDA receptor. These compounds are explored for their neuroprotective properties, particularly in the treatment of neurodegenerative disorders. The study of ACEA 1021 reveals that it acts as a glycine site antagonist on the NMDA receptor, suggesting minimal psychotomimetic side effects and no amnesiac properties, which are significant considerations for therapeutic applications in neurological disorders (Kretschmer et al., 1997).
Safety and Hazards
8-Acetonyldihydroavicine is not classified under physical, health, or environmental hazards according to the GHS classification . In case of contact with eyes or skin, it is recommended to flush with plenty of water and consult a doctor . In case of ingestion or inhalation, immediate medical attention is required .
Mechanism of Action
Target of Action
8-Acetonyldihydroavicine is known to exhibit significant antibacterial activity against Gram (+/-) bacteria . .
Mode of Action
It is known to have antibacterial properties , but the specific interactions between the compound and its targets, as well as the resulting changes, are currently unknown.
Biochemical Pathways
Given its antibacterial properties , it can be inferred that it likely interferes with essential biochemical pathways in bacteria, leading to their inhibition or death
Result of Action
This compound has been shown to exhibit significant antibacterial activity This suggests that the compound’s action results in the inhibition or death of bacteria
properties
IUPAC Name |
1-(12-methyl-5,7,17,19-tetraoxa-12-azahexacyclo[11.11.0.02,10.04,8.014,22.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaen-11-yl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-12(25)5-18-17-9-22-21(28-11-29-22)8-16(17)14-4-3-13-6-19-20(27-10-26-19)7-15(13)23(14)24(18)2/h3-4,6-9,18H,5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBHZMIAIYWRBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C2=CC3=C(C=C2C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601112951 | |
| Record name | (-)-1-(5,6-Dihydro-5-methyl-1,3-benzodioxolo[5,6-c][1,3]dioxolo[4,5-j]phenanthridin-6-yl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601112951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
348098-59-9 | |
| Record name | (-)-1-(5,6-Dihydro-5-methyl-1,3-benzodioxolo[5,6-c][1,3]dioxolo[4,5-j]phenanthridin-6-yl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348098-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-1-(5,6-Dihydro-5-methyl-1,3-benzodioxolo[5,6-c][1,3]dioxolo[4,5-j]phenanthridin-6-yl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601112951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine](/img/structure/B3036430.png)
![3-{[2-(2-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3036432.png)
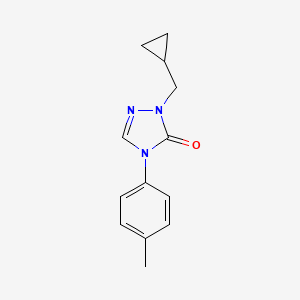
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,4-dichlorobenzoate](/img/structure/B3036436.png)
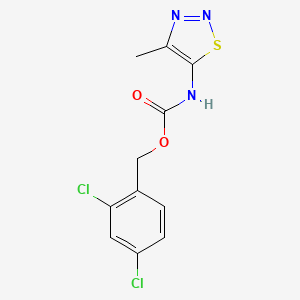
![2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3036438.png)
![2-[(2,4-dichlorophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3036440.png)
![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B3036442.png)
![1-{[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl}piperidine](/img/structure/B3036443.png)

![6-[(E)-3-(dimethylamino)prop-2-enoyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3036447.png)
